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An In-depth Technical Guide to Lefamulin Acetate for Community-Acquired Bacterial

Pneumonia (CABP)

Introduction
Lefamulin acetate is a first-in-class, semi-synthetic pleuromutilin antibiotic approved by the

U.S. Food and Drug Administration (FDA) in August 2019 for the treatment of adult patients

with community-acquired bacterial pneumonia (CABP).[1][2][3] Marketed under the brand

name Xenleta™, it is available in both intravenous (IV) and oral formulations, offering a

valuable alternative for empiric monotherapy.[4][5][6] Lefamulin's novel mechanism of action,

targeted spectrum of activity against key CABP pathogens (including resistant strains), and

demonstrated non-inferiority to a fluoroquinolone standard of care in pivotal clinical trials make

it a significant addition to the antimicrobial armamentarium for CABP.[7][8][9] This guide

provides a detailed technical overview of lefamulin acetate for researchers, scientists, and

drug development professionals.

Mechanism of Action
Lefamulin exerts its antibacterial effect by inhibiting bacterial protein synthesis.[10][11] It

selectively binds to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial

ribosome.[2][10][12] The binding interaction involves the A- and P-sites within domain V of the

23S rRNA.[13][14] A unique feature of its action is an "induced fit" mechanism, where the

ribosomal binding pocket closes around the mutilin core of the drug, resulting in a tight and

stable interaction.[6][12][15] This binding prevents the correct positioning of transfer RNA
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(tRNA), thereby inhibiting peptide bond formation and halting the elongation of the polypeptide

chain.[10][11]

This distinct mechanism of action is responsible for the low propensity for cross-resistance with

other major antibiotic classes that also target protein synthesis, such as macrolides,

lincosamides, and streptogramins.[10][16] Depending on the bacterial species and

concentration, lefamulin can be bacteriostatic or bactericidal.[1][10]
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Figure 1: Lefamulin's Mechanism of Action.

In Vitro Activity & Spectrum
Lefamulin demonstrates potent in vitro activity against the most common Gram-positive, Gram-

negative, and atypical pathogens responsible for CABP.[4][17] This includes activity against

strains resistant to other antibiotic classes like β-lactams, macrolides, and fluoroquinolones.[15]
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[18] The SENTRY Antimicrobial Surveillance Program has consistently documented its potent

activity against a global collection of clinical isolates.[16][18]

Pathogen
Lefamulin MIC50
(mg/L)

Lefamulin MIC90
(mg/L)

Comparator MIC90
(mg/L)

Streptococcus

pneumoniae
0.06 0.12 - 0.25

Ceftriaxone: 1,

Levofloxacin: 1

Staphylococcus

aureus (MSSA)
0.06 0.12

Oxacillin: 0.5,

Levofloxacin: 2

Haemophilus

influenzae
0.5 1 - 2

Amoxicillin-

clavulanate: 2,

Ceftriaxone: 0.03

Moraxella catarrhalis 0.06 0.12

Amoxicillin-

clavulanate: 0.5,

Azithromycin: 0.12

Mycoplasma

pneumoniae
≤0.008 ≤0.008

Azithromycin: >256 (in

resistant strains)

Legionella

pneumophila
0.06 0.12

Levofloxacin: 0.06,

Azithromycin: 0.12

Chlamydophila

pneumoniae
0.008 0.015

Doxycycline: 0.12,

Azithromycin: 0.12

Table 1: Comparative In Vitro Activity (MIC50/MIC90) of Lefamulin Against Key CABP

Pathogens.[15][18]

Mechanisms of Resistance
While resistance to lefamulin is infrequent, several mechanisms have been identified in vitro.[1]

[18] These primarily involve:

Target Site Modification: Mutations in the genes encoding ribosomal proteins L3 (rplC) and

L4 (rplD) or in the 23S rRNA can alter the drug binding site.[1][19]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38113528/
https://journals.asm.org/doi/10.1128/aac.02161-18
https://pubmed.ncbi.nlm.nih.gov/38113528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5631057/
https://pubmed.ncbi.nlm.nih.gov/38113528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9631009/
https://pubmed.ncbi.nlm.nih.gov/38113528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9631009/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7344045/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ribosomal Protection: The presence of ATP-binding cassette (ABC-F) proteins, such as

vga(A) in S. aureus, can confer resistance.[18]

Target Modification by Enzymes: The Cfr ribosomal methyltransferase can modify an

adenine residue in the 23S rRNA, which has the potential to mediate cross-resistance to

other drug classes including phenicols, lincosamides, oxazolidinones, and streptogramin A.

[1]

Efflux Pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in H.

influenzae, has been associated with reduced susceptibility.[18]

Pharmacokinetics and Pharmacodynamics
Lefamulin is available in both IV and oral formulations, with pharmacokinetic properties that

support a switch from intravenous to oral therapy.[20][21] The key pharmacodynamic (PD)

parameter associated with its antibacterial activity is the ratio of the free drug area under the

concentration-time curve over 24 hours to the minimum inhibitory concentration (ƒAUC0-

24/MIC).[11][22] The drug achieves high concentrations in pulmonary epithelial lining fluid

(ELF), approximately 5 to 6 times higher than in plasma, which is advantageous for treating

pneumonia.[1][21]
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Parameter Intravenous (150 mg q12h) Oral (600 mg q12h)

Tmax (median) End of 1-hour infusion 1.76 hours

Cmax (steady state) 2.95 mcg/mL 1.19 mcg/mL

AUC0-12 (steady state) 8.36 mcg·h/mL 5.86 mcg·h/mL

Absolute Bioavailability N/A ~25% (Fasted)

Effect of Food N/A AUC decreased by ~28%

Plasma Protein Binding 94.8% - 97.1% 94.8% - 97.1%

Volume of Distribution (Vss) 86.1 L Not directly measured

Metabolism Hepatic, primarily via CYP3A4 Hepatic, primarily via CYP3A4

Elimination Half-life (t1/2) ~8 hours ~8 hours

Excretion
Feces (~77% of radiolabeled

dose), Urine (~15%)
Feces and Urine

Table 2: Key Pharmacokinetic Parameters of Lefamulin in Adults.[1][12][20]

Clinical Efficacy: The LEAP 1 and LEAP 2 Trials
The approval of lefamulin was based on two pivotal Phase 3, randomized, double-blind, non-

inferiority trials: LEAP 1 and LEAP 2.[23] These trials evaluated the efficacy and safety of

lefamulin compared to moxifloxacin, a standard-of-care fluoroquinolone, in adults with CABP.

Experimental Protocols
Trial Design: Both were multinational, multicenter, randomized, double-blind, non-inferiority

studies.

Patient Population: Adults (≥18 years) with moderate to severe CABP, defined by a

Pneumonia Outcomes Research Team (PORT) risk class of II, III, or IV, radiographic

evidence of pneumonia, and clinical signs and symptoms of CABP.[8][24]

Interventions:
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LEAP 1: Patients were randomized 1:1 to receive either IV lefamulin (150 mg every 12

hours) or IV moxifloxacin (400 mg every 24 hours).[8] An optional switch to oral therapy

(lefamulin 600 mg q12h or moxifloxacin 400 mg q24h) was permitted after 3 days if

predefined clinical improvement criteria were met.[8][25] Treatment duration was 5-7 days

for lefamulin and 7 days for moxifloxacin.[5] For suspected methicillin-resistant

Staphylococcus aureus (MRSA), placebo was added to the lefamulin arm and linezolid

was added to the moxifloxacin arm.[8]

LEAP 2: Patients were randomized 1:1 to receive either oral lefamulin (600 mg every 12

hours for 5 days) or oral moxifloxacin (400 mg every 24 hours for 7 days).[7][24]

Primary Endpoints:

FDA: Early Clinical Response (ECR) at 96 (±24) hours after the first dose in the Intent-to-

Treat (ITT) population. A response was defined as survival, improvement in ≥2 cardinal

symptoms of CABP, no worsening of any cardinal symptom, and no use of unprescribed

antibacterial therapy.[8][24] The non-inferiority margin was 12.5% for LEAP 1 and 10% for

LEAP 2.[7][8]

EMA: Investigator Assessment of Clinical Response (IACR) at Test-of-Cure (TOC) visit (5-

10 days after the last dose) in the modified ITT (mITT) and Clinically Evaluable (CE)

populations.[8] The non-inferiority margin was 10%.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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